![molecular formula C9H17NO2 B2476446 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one CAS No. 95594-83-5](/img/structure/B2476446.png)
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one
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Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one, also known as DMPK or Dibutylone, is a synthetic cathinone that has been gaining popularity in the research community for its potential applications in various fields. DMPK is a derivative of butylone, a well-known cathinone that has been used as a recreational drug. However, DMPK has not been approved for human consumption and is strictly used for research purposes.
Mechanism of Action
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, leading to the desired effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. This compound has been found to induce the release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria, increased energy, and heightened alertness. It has also been found to cause vasoconstriction, increased heart rate, and elevated blood pressure.
Advantages and Limitations for Lab Experiments
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and has a long shelf life, making it a convenient compound for use in experiments. However, there are also limitations to its use. This compound has not been extensively studied, and its long-term effects are not well understood. Additionally, it is a controlled substance and can only be used in research settings with the appropriate permits.
Future Directions
There are several potential future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound use, particularly in the context of its potential use as a treatment for psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and body.
Synthesis Methods
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one can be synthesized using various methods, including the Leuckart-Wallach reaction and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of ethyl formate with 2,6-dimethylmorpholine to produce the intermediate, which is then reduced to this compound. The Mannich reaction involves the reaction of formaldehyde, dimethylamine, and acetone to produce the intermediate, which is then treated with hydrochloric acid to yield this compound.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one has been found to have potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, this compound has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. In forensic science, this compound has been used as a reference standard for the detection and identification of synthetic cathinones in biological samples. In neuroscience, this compound has been studied for its potential use as a tool for investigating the role of the dopamine transporter in the brain.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-9(11)10-5-7(2)12-8(3)6-10/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYABKJRJBSKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(OC(C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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